molecular formula C14H18N4O2S B5911754 N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide

N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide

Cat. No. B5911754
M. Wt: 306.39 g/mol
InChI Key: NEHWVBYOCFASRX-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide, commonly known as EMBS, is a sulfonohydrazide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. EMBS is synthesized through a multistep process, and its mechanism of action involves inhibition of certain enzymes and signaling pathways.

Mechanism of Action

EMBS exerts its effects by inhibiting certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. EMBS also inhibits the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and differentiation. Additionally, EMBS has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme involved in the regulation of glucose metabolism and cell survival.
Biochemical and Physiological Effects:
EMBS has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). EMBS also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. In addition, EMBS has been shown to improve glucose tolerance and insulin sensitivity in diabetic animals.

Advantages and Limitations for Lab Experiments

EMBS has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action has been well-characterized. EMBS has also been shown to have low toxicity in animal studies. However, there are some limitations to the use of EMBS in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, EMBS has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on EMBS. One area of interest is the development of more effective drug delivery systems for EMBS, which could improve its bioavailability and therapeutic efficacy. Another area of interest is the investigation of EMBS as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the biochemical and physiological effects of EMBS and its potential therapeutic applications.

Synthesis Methods

EMBS is synthesized through a multistep process that involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form 4-methylbenzenesulfonyl hydrazide. This intermediate is then reacted with 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde to form EMBS. The synthesis of EMBS has been optimized to increase yield and purity, and various analytical techniques are used to confirm the identity and purity of the product.

Scientific Research Applications

EMBS has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. EMBS has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, EMBS has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

N-[(Z)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-4-18-10-13(12(3)16-18)9-15-17-21(19,20)14-7-5-11(2)6-8-14/h5-10,17H,4H2,1-3H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHWVBYOCFASRX-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=NNS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=N\NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.